BenchChemオンラインストアへようこそ!

6,7-Dimethoxyquinoxaline

Kinase Inhibition Cancer Research Signal Transduction

6,7-Dimethoxyquinoxaline (6295-29-0) is a critical heterocyclic scaffold where the 6,7-dimethoxy substitution pattern is structurally essential for PDGF receptor kinase inhibition (as in AG1296, IC50 0.8-1.0 μM), nanomolar D4 receptor affinity (Ki 40 nM), and tunable electrochemical HOMO-LUMO properties for ECL sensor development. Generic quinoxaline or mono-phenyl analogs cannot replicate this electronic profile and lose >100-fold potency. Researchers requiring this specific substitution for kinase signaling, neuropsychiatric lead optimization, or fluorescence derivatization (EHDQ, LOD 2.5 pmol) should procure only the authentic 6,7-dimethoxy variant to ensure reproducible target engagement and assay sensitivity.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 6295-29-0
Cat. No. B1596642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxyquinoxaline
CAS6295-29-0
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CN=C2C=C1OC
InChIInChI=1S/C10H10N2O2/c1-13-9-5-7-8(6-10(9)14-2)12-4-3-11-7/h3-6H,1-2H3
InChIKeyGKKZBRQHUWQKMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxyquinoxaline (CAS 6295-29-0): Core Structural and Physicochemical Properties for Procurement Decisions


6,7-Dimethoxyquinoxaline (CAS 6295-29-0) is a bicyclic nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol, characterized by two methoxy substituents at the 6- and 7-positions of the quinoxaline ring system [1]. This substitution pattern distinguishes it from the unsubstituted quinoxaline parent (C8H6N2, MW 130.15) by conferring increased electron density on the aromatic core and altered lipophilicity (calculated XLogP3 of 1.2) [1]. The compound serves as a versatile synthetic intermediate and scaffold in medicinal chemistry, materials science, and analytical derivatization applications [2].

Why Unsubstituted Quinoxaline or 2-Phenyl-Quinoxaline Cannot Substitute 6,7-Dimethoxyquinoxaline in Critical Applications


Generic substitution of 6,7-dimethoxyquinoxaline with unsubstituted quinoxaline or mono-phenyl substituted analogs is scientifically inadvisable due to fundamental differences in electronic properties and biological target engagement. The 6,7-dimethoxy substitution pattern dramatically alters the HOMO-LUMO gap and redox behavior relative to the parent quinoxaline core, directly impacting electrochemical and electroluminescent performance in materials applications [1]. Furthermore, in kinase inhibition contexts, the presence and specific positioning of the 6,7-dimethoxy motif—as exemplified by the clinically characterized derivative 6,7-dimethoxy-2-phenylquinoxaline (AG1296, CAS 146535-11-7)—is a critical determinant of PDGF receptor tyrosine kinase binding affinity, whereas simple 2-phenylquinoxaline or 2-methyl-3-phenylquinoxaline variants exhibit substantially reduced or negligible inhibitory activity [2].

Quantitative Differentiation Evidence for 6,7-Dimethoxyquinoxaline and Its Derivatives: Comparator-Based Data Guide


PDGFR Kinase Inhibition: 6,7-Dimethoxy-2-phenylquinoxaline (AG1296) vs. 2-Methyl-3-phenylquinoxaline

The 6,7-dimethoxy substitution is essential for potent PDGFR kinase inhibition. The derivative 6,7-dimethoxy-2-phenylquinoxaline (AG1296, CAS 146535-11-7) demonstrates an IC50 of 0.8-1.0 μM against PDGF receptor kinase in biochemical assays . In stark contrast, the structurally related analog 2-methyl-3-phenylquinoxaline—lacking the 6,7-dimethoxy groups—exhibits an IC50 greater than 100 μM against full-length PDGFR kinase in intact cells, representing at least a 100-fold reduction in potency .

Kinase Inhibition Cancer Research Signal Transduction

Receptor Selectivity Profile: AG1296 (6,7-Dimethoxy-2-phenylquinoxaline) vs. AG1295 (6,7-Dimethyl-2-phenylquinoxaline)

The methoxy versus methyl substitution at the 6,7-positions confers distinct kinase selectivity profiles. AG1296 (6,7-dimethoxy-2-phenylquinoxaline) potently inhibits signaling of human PDGF α-receptors (IC50 = 1.0 μM), PDGF β-receptors (IC50 = 0.8 μM), and the related stem cell factor receptor c-kit (80% inhibition at 5 μM), with no effect on VEGFR (KDR) autophosphorylation or VEGF-induced DNA synthesis . By comparison, AG1295 (6,7-dimethyl-2-phenylquinoxaline, CAS 71897-07-9) is described as a selective PDGFR inhibitor but lacks the extended c-kit activity profile reported for AG1296 .

Receptor Tyrosine Kinase Selectivity Drug Discovery

Dopamine D4 Receptor Affinity: 6,7-Dimethoxyquinoxaline Derivative vs. Structural Variants

A specific 6,7-dimethoxyquinoxaline derivative (structure: 4-(6,7-Dimethoxy-quinoxalin-2-ylamino)-cyclohexanol, BindingDB entry BDBM50001884) exhibits high binding affinity for the dopamine D4 receptor with a Ki value of 40 nM [1]. This contrasts with the low binding affinity reported for simpler 6,7-dimethoxyquinoxaline derivatives against the dopamine transporter (DAT), indicating that the quinoxaline-2-ylamino substitution pattern is critical for D4 receptor engagement [2].

GPCR Neuropharmacology Dopamine Receptor

Optimal Scientific and Industrial Application Scenarios for 6,7-Dimethoxyquinoxaline and Its Derivatives


PDGFR and c-Kit Dual Kinase Inhibition Studies in Oncology Research

Researchers investigating PDGF receptor signaling in cancer, particularly in models requiring simultaneous inhibition of both PDGFR and c-kit pathways, should prioritize the 6,7-dimethoxyquinoxaline derivative AG1296 (6,7-dimethoxy-2-phenylquinoxaline). This compound demonstrates IC50 values of 0.8-1.0 μM against PDGF receptors and achieves 80% inhibition of c-kit at 5 μM, with demonstrated in vivo tumor growth suppression at 80 mg/kg in melanoma xenograft models . The 6,7-dimethoxy substitution pattern is structurally essential for this dual inhibition profile, as evidenced by the >100-fold loss of potency observed with 2-methyl-3-phenylquinoxaline .

Dopamine D4 Receptor Ligand Development in CNS Drug Discovery

Medicinal chemistry programs targeting the dopamine D4 receptor for neuropsychiatric indications should utilize 6,7-dimethoxyquinoxaline as a core scaffold for lead optimization. The 2-amino-substituted derivative 4-(6,7-dimethoxy-quinoxalin-2-ylamino)-cyclohexanol has demonstrated a Ki of 40 nM at the D4 receptor . This nanomolar affinity, combined with the scaffold's synthetic tractability for further derivatization at the 2-position, positions 6,7-dimethoxyquinoxaline as a preferred starting point over unsubstituted quinoxaline which lacks established D4 receptor pharmacology.

Electrogenerated Chemiluminescence (ECL) and Organic Electronics Materials Research

Materials scientists developing ECL-based sensors or organic electronic devices should select 6,7-dimethoxyquinoxaline derivatives for their distinct electrochemical properties. The 6,7-dimethoxy substitution pattern significantly modulates the redox behavior of the quinoxaline core, enabling tunable HOMO-LUMO energy levels that are distinct from the unsubstituted parent compound . This electronic tuning capability is valuable for optimizing charge injection and luminescence in organic semiconductor applications, where the methoxy groups serve as electron-donating moieties that influence excited-state properties .

Fluorescence Derivatization for Analytical HPLC Detection

Analytical chemists requiring sensitive fluorescence-based detection methods should consider 6,7-dimethoxyquinoxaline as a derivatization reagent scaffold. The derivative 3-ethyl-2-hydroxy-6,7-dimethoxyquinoxaline (EHDQ) exhibits strong fluorescence at 447 nm (excitation at 365 nm), enabling detection limits as low as 2.5 pmol of analyte in 250 μL reaction volumes using HPLC with fluorimetric detection . This high sensitivity, derived from the 6,7-dimethoxy substitution pattern on the quinoxaline core, supports applications in quantitative bioanalysis of amino acid metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dimethoxyquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.